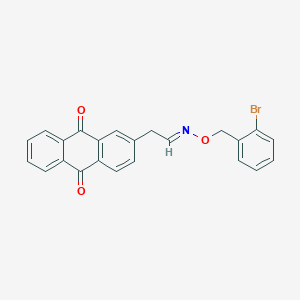
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime is a complex organic compound that features a combination of anthracene, aldehyde, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime typically involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.
Aldehyde Introduction: The 9,10-anthraquinone is then subjected to a formylation reaction to introduce the aldehyde group at the 2-position, yielding 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde.
Oxime Formation: The aldehyde is reacted with hydroxylamine to form the oxime derivative.
Bromobenzylation: Finally, the oxime is treated with 2-bromobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to further functionalization.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromobenzyl group.
Major Products
Oxidation: Products may include further oxidized anthracene derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential anticancer or antimicrobial properties. The oxime group is known for its ability to form stable complexes with metal ions, which can be exploited in medicinal chemistry.
Industry
In materials science, this compound can be used in the development of organic semiconductors and other advanced materials due to its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime
- 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
Uniqueness
Compared to its analogs, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime is unique due to the presence of the bromobenzyl group, which can undergo specific substitution reactions, offering a pathway to a wide variety of derivatives. This makes it particularly valuable in synthetic chemistry for creating novel compounds with tailored properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[(2E)-2-[(2-bromophenyl)methoxyimino]ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c24-21-8-4-1-5-16(21)14-28-25-12-11-15-9-10-19-20(13-15)23(27)18-7-3-2-6-17(18)22(19)26/h1-10,12-13H,11,14H2/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMJONIKGZOERV-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)

![2-chloro-6-fluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2779182.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2779183.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2779185.png)
![1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2779186.png)
![2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2779188.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2779192.png)
![2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2779194.png)
![3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2779196.png)


